Cas no 315237-04-8 (methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate)

methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate structure
315237-04-8 structure
商品名:methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
CAS番号:315237-04-8
MF:C11H9BrO4
メガワット:285.090762853622
CID:5922679
PubChem ID:830059

methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 6-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylate
    • 3-Benzofurancarboxylic acid, 6-bromo-5-hydroxy-2-methyl-, methyl ester
    • SR-01000456907
    • methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
    • BIM-0002774.P001
    • 315237-04-8
    • UNM000011034401
    • CB04263
    • EU-0007508
    • F0821-0284
    • CBMicro_002667
    • Oprea1_806800
    • SMSF0018527
    • SR-01000456907-1
    • Oprea1_661926
    • Z275255366
    • CCG-108510
    • AKOS000528282
    • インチ: 1S/C11H9BrO4/c1-5-10(11(14)15-2)6-3-8(13)7(12)4-9(6)16-5/h3-4,13H,1-2H3
    • InChIKey: HEACRCWUAQNVAJ-UHFFFAOYSA-N
    • ほほえんだ: O1C2=CC(Br)=C(O)C=C2C(C(OC)=O)=C1C

計算された属性

  • せいみつぶんしりょう: 283.96842g/mol
  • どういたいしつりょう: 283.96842g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 283
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0821-0284-30mg
methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
315237-04-8 90%+
30mg
$119.0 2023-11-21
Life Chemicals
F0821-0284-15mg
methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
315237-04-8 90%+
15mg
$89.0 2023-11-21
Life Chemicals
F0821-0284-25mg
methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
315237-04-8 90%+
25mg
$109.0 2023-11-21
Life Chemicals
F0821-0284-50mg
methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
315237-04-8 90%+
50mg
$160.0 2023-11-21
Life Chemicals
F0821-0284-4mg
methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
315237-04-8 90%+
4mg
$66.0 2023-11-21
Life Chemicals
F0821-0284-20μmol
methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
315237-04-8 90%+
20μmol
$79.0 2023-11-21
Life Chemicals
F0821-0284-5μmol
methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
315237-04-8 90%+
5μmol
$63.0 2023-11-21
Life Chemicals
F0821-0284-10mg
methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
315237-04-8 90%+
10mg
$79.0 2023-11-21
Life Chemicals
F0821-0284-10μmol
methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
315237-04-8 90%+
10μmol
$69.0 2023-11-21
Life Chemicals
F0821-0284-1mg
methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
315237-04-8 90%+
1mg
$54.0 2023-11-21

methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate 関連文献

methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateに関する追加情報

Recent Advances in the Study of Methyl 6-Bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (CAS: 315237-04-8)

Methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (CAS: 315237-04-8) is a benzofuran derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its unique brominated and hydroxylated benzofuran core, has been the subject of numerous studies aimed at exploring its pharmacological properties and synthetic utility. The following research brief provides an overview of the latest findings related to this compound, highlighting its significance in the field of chemical biology and pharmaceutical research.

Recent studies have focused on the synthesis and structural modification of methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate to enhance its bioactivity and therapeutic potential. Researchers have employed various synthetic strategies, including palladium-catalyzed cross-coupling reactions and regioselective bromination, to derivatize the benzofuran scaffold. These modifications have led to the discovery of novel analogs with improved pharmacokinetic properties and target specificity. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

In addition to its synthetic applications, methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate has been investigated for its role in modulating biological targets. Recent in vitro and in vivo studies have revealed that this compound interacts with specific protein kinases and transcription factors, thereby influencing cellular signaling pathways. A notable 2022 study in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibits selective binding affinity for the NF-κB pathway, a critical regulator of immune responses. These findings underscore its potential as a lead compound for the development of therapeutics targeting inflammatory and autoimmune diseases.

Further research has explored the mechanistic insights underlying the bioactivity of methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate. Advanced spectroscopic techniques, such as NMR and X-ray crystallography, have been employed to elucidate its three-dimensional structure and interaction modes with biological macromolecules. Computational modeling studies have also provided valuable insights into the structure-activity relationships (SAR) of this compound, enabling the rational design of more potent and selective analogs. A 2023 computational study published in ACS Omega utilized molecular docking and dynamics simulations to predict the binding poses of this compound with various kinase targets, further validating its therapeutic potential.

The safety and toxicity profile of methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have also been a focus of recent investigations. Preliminary toxicological assessments conducted in animal models have indicated that the compound exhibits a favorable safety profile at therapeutic doses, with minimal off-target effects. However, further studies are warranted to fully evaluate its long-term safety and potential side effects. These findings are critical for advancing the compound into preclinical and clinical development stages.

In conclusion, methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (CAS: 315237-04-8) represents a promising scaffold in medicinal chemistry, with demonstrated potential in modulating key biological pathways and exhibiting therapeutic activity. Ongoing research efforts are expected to yield additional insights into its mechanisms of action and expand its applications in drug discovery. The integration of synthetic chemistry, structural biology, and computational modeling will be instrumental in unlocking the full potential of this compound and its derivatives.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量